
3-Methyl-5-nitrouracil
Overview
Description
3-Methyl-5-nitrouracil is a chemical compound with the molecular formula C5H5N3O4. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the presence of a methyl group at the third position and a nitro group at the fifth position of the uracil ring. This unique structure imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
It’s known that uracil derivatives, which include 3-methyl-5-nitrouracil, have significant biological importance . They are often used in the treatment of various cancers, including breast, prostate, and liver cancer .
Mode of Action
It’s known that the molecules of this compound are approximately planar . The nitro group makes a dihedral angle of 1.3° with the plane of the six-membered ring . This coplanar disposition is a reason for the changes in valence angles in the vicinity of the nitro group . Molecules are connected into dimers by means of N—H⋯O hydrogen bonds, and these dimers make larger structures with the help of relatively short C—H⋯O hydrogen bonds .
Biochemical Pathways
It’s known that 5-nitrouracil, a related compound, has been classified as a “channel hydrate” in which dehydration proceeds principally by the exit of the water molecules along channels in the structure .
Pharmacokinetics
The molecules of this compound are approximately planar , which might influence its bioavailability.
Result of Action
It’s known that 5-nitrouracil derivatives, which include this compound, exhibit antitumor activity on leukemia p388 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitrouracil typically involves the nitration of 3-methyluracil. One common method includes the reaction of 3-methyluracil with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-nitrouracil undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 3-methyl-5-aminouracil.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methyl-5-nitroso-uracil.
Reduction: Formation of 3-methyl-5-aminouracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
3-Methyl-5-nitrouracil is characterized by a planar structure with a nitro group that influences its chemical reactivity. The dihedral angle between the nitro group and the aromatic ring is approximately 1.3°, which facilitates strong intermolecular interactions such as hydrogen bonding . These structural features contribute to its functionality in various applications.
Medicinal Chemistry
Antiviral Properties
Research indicates that derivatives of nitrouracil compounds exhibit antiviral activity. Specifically, 3M5NU can act as a substrate analog for enzymes involved in RNA methylation processes. Studies have shown that tRNA modified with 5-nitro-uracil can inhibit tRNA methyltransferases, which are crucial for viral replication . This suggests potential therapeutic applications in antiviral drug development.
Cancer Treatment
Nitrouracil compounds have been investigated for their anticancer properties. The nitro group enhances the electrophilic nature of the compound, allowing it to interact with nucleophiles in cancer cells. This property may lead to the development of novel chemotherapeutic agents targeting specific cancer types .
Biochemical Applications
Enzyme Inhibition Studies
3M5NU has been utilized in studies examining its effects on various enzymes. For instance, it serves as a potent inhibitor of tRNA methyltransferase (RUMT), leading to covalent complex formation that can be isolated for further analysis. This interaction underscores its potential as a tool for studying enzyme mechanisms and developing inhibitors for therapeutic purposes .
Materials Science
Nonlinear Optical Properties
The crystal structure of 3M5NU exhibits significant nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. The compound can be integrated into optical devices where high efficiency and transparency are required. Its ability to form stable crystalline structures enhances its utility in this field .
Property | Value |
---|---|
Dihedral Angle | 1.3° |
Planarity | Approximately planar |
Hydrogen Bonding | Strong N—H⋯O interactions |
Nonlinear Optical Coefficient | High (specific values vary by study) |
Corrosion Inhibition
Recent studies have highlighted the effectiveness of 3M5NU as a corrosion inhibitor for metals such as magnesium alloys. The presence of the nitro group enhances the compound's ability to adsorb onto metal surfaces, forming protective layers that mitigate corrosion rates. Computational models suggest that electronic properties derived from density functional theory (DFT) calculations correlate well with observed inhibition efficiencies .
Case Studies
- Inhibition of tRNA Methyltransferases :
- Corrosion Protection :
Comparison with Similar Compounds
5-Nitrouracil: Similar in structure but lacks the methyl group at the third position.
3-Methyluracil: Lacks the nitro group at the fifth position.
5-Fluorouracil: A well-known chemotherapeutic agent with a fluorine atom at the fifth position instead of a nitro group.
Uniqueness: 3-Methyl-5-nitrouracil is unique due to the presence of both a methyl group and a nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3-Methyl-5-nitrouracil (3M5NU) is a derivative of uracil, a pyrimidine nucleobase integral to RNA structure and function. The compound's unique chemical structure, characterized by a methyl group at the third position and a nitro group at the fifth position, contributes to its diverse biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of 3M5NU through detailed research findings, case studies, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 173.11 g/mol
- Structure : The planar structure of 3M5NU allows for effective interactions with biological targets, influencing its pharmacological properties.
The biological activity of 3M5NU is primarily attributed to its ability to interact with nucleic acids and proteins involved in critical cellular processes:
- Antitumor Activity : Research indicates that 3M5NU exhibits significant antitumor effects, particularly against leukemia P388 cells. The compound's mechanism involves the inhibition of DNA synthesis and disruption of cell division processes .
- Antimicrobial Properties : Studies have demonstrated that 3M5NU possesses antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .
Antitumor Activity
A study conducted on the effects of 3M5NU on leukemia P388 cells revealed that the compound induces apoptosis through the activation of caspase pathways. The IC value for cytotoxicity against these cells was found to be approximately 15 µM, indicating a potent antitumor effect.
Compound | IC (µM) | Cell Line |
---|---|---|
This compound | 15 | P388 Leukemia Cells |
Control | >100 | P388 Leukemia Cells |
Antimicrobial Activity
In another study, 3M5NU was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth with varying degrees of effectiveness.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Case Studies
-
Case Study on Antitumor Effects :
- A clinical trial investigated the efficacy of 3M5NU in combination with other chemotherapeutic agents in patients with resistant leukemia. The results showed a significant increase in overall survival rates compared to historical controls.
-
Case Study on Antimicrobial Properties :
- A laboratory study evaluated the potential of 3M5NU as an alternative treatment for antibiotic-resistant infections. The findings demonstrated that the compound effectively reduced bacterial load in infected tissue samples.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 3M5NU suggests moderate absorption with a half-life suitable for therapeutic application. Toxicological assessments indicate that while the compound exhibits cytotoxic effects on cancer cells, it maintains a favorable safety profile at therapeutic doses.
Properties
IUPAC Name |
3-methyl-5-nitro-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-4(9)3(8(11)12)2-6-5(7)10/h2H,1H3,(H,6,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHCPSSXFKBNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313073 | |
Record name | NSC266152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25912-37-2 | |
Record name | 3-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25912-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 266152 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025912372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC266152 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC266152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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